N-isopropyl-L-glutamine

Beschreibung

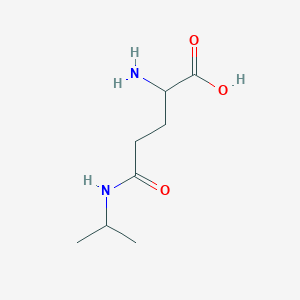

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Re-engineering a Fundamental Amino Acid

An In-Depth Technical Guide to N-isopropyl-L-glutamine

L-glutamine, the most abundant amino acid in human plasma, is a cornerstone of cellular metabolism, nitrogen transport, and protein synthesis.[1][2] However, its utility in liquid formulations, from cell culture media to parenteral nutrition, is hampered by its inherent chemical instability. In aqueous solutions, L-glutamine spontaneously degrades via intramolecular cyclization to form pyroglutamic acid and ammonia, the latter of which is toxic to cells.[3] This degradation pathway, dependent on pH and temperature, complicates storage and limits experimental reproducibility.[4][5]

This compound (CAS: 4311-12-0) represents a strategic chemical modification designed to overcome this critical stability issue. By substituting a hydrogen on the side-chain amide with an isopropyl group, the molecule's susceptibility to cyclization is sterically hindered, significantly enhancing its stability in solution.[6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering researchers and drug development professionals the technical insights required to leverage this robust molecule in their work.

Molecular Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. This compound is known by several synonyms, and its core structural and identifying information is summarized below.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | [7] |

| Common Synonyms | Nδ-Isopropyl-L-glutamine, N5-Isopropyl-L-glutamine, L-Gln(isopropyl)-OH | [6][8] |

| CAS Number | 4311-12-0 | [8] |

| Molecular Formula | C₈H₁₆N₂O₃ | [8] |

| Molecular Weight | 188.22 g/mol | [7][8] |

| Appearance | White crystalline powder or solid |[6] |

Caption: 2D structure of this compound.

Physicochemical Properties

The addition of the isopropyl group imparts significant changes to the physicochemical profile of the parent glutamine molecule.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 227-231 °C | [6] |

| XLogP3-AA (Predicted) | -2.3 | [7] |

| Storage Temperature | 0-8 °C |[6] |

Solubility Profile

While quantitative solubility data is not widely published, this compound is described as having enhanced solubility characteristics.[6] L-glutamine itself is highly soluble in water (~41 g/L at 25 °C) but practically insoluble in most organic solvents like ethanol and methanol.[9] The isopropyl group introduces a nonpolar, hydrophobic character to the side chain.

-

Expert Insight: This structural change suggests a shift towards amphiphilicity. While high aqueous solubility is likely retained due to the persistent zwitterionic alpha-amino acid backbone, solubility in polar organic solvents (e.g., ethanol, DMSO) is expected to be significantly improved compared to L-glutamine. This enhanced solubility in mixed-phase systems is a key advantage in drug formulation, where active pharmaceutical ingredients (APIs) often require solubilization in organic co-solvents.[6]

Chemical Stability in Solution

The primary advantage of this compound is its superior stability in aqueous media.[6] L-glutamine degradation is an autocatalytic, first-order reaction that proceeds via nucleophilic attack of the α-amino group on the side-chain amide carbonyl, forming a pyroglutamate intermediate and releasing ammonia.

The N-isopropyl substitution provides steric hindrance at the amide nitrogen, significantly impeding the formation of the five-membered ring intermediate required for cyclization. This dramatically slows the degradation process, reducing the accumulation of cytotoxic ammonia and maintaining the molecule's integrity over extended periods, even at physiological temperatures.

Caption: N-alkylation sterically hinders the degradation pathway of L-glutamine.

Synthesis and Manufacturing

A versatile and effective method for synthesizing Nγ-alkyl derivatives of L-glutamine starts from L-glutamic acid, proceeding through a series of protection, activation, and deprotection steps.[10][11] This ensures stereochemical purity and provides a high-yield route to the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is based on established methods for synthesizing N-alkyl glutamine derivatives.[10][11] The choice of protecting groups (Cbz for the amine, t-Butyl for the α-carboxyl) is strategic: they are stable under the conditions required for subsequent steps but can be removed orthogonally without affecting the newly formed side-chain amide.

-

Step 1 & 2: Protection of L-Glutamic Acid:

-

Protect the α-amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group.

-

Subsequently, protect the α-carboxyl group as a tert-butyl ester. This yields N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester.

-

-

Step 3: Side-Chain Amidation:

-

Dissolve the doubly protected glutamic acid derivative in a suitable aprotic solvent (e.g., dichloromethane).

-

Activate the free γ-carboxyl group using a standard coupling agent (e.g., DCC/NHS or HOBt/EDC).

-

Add isopropylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the fully protected this compound derivative. Purify by column chromatography.

-

-

Step 4: Deprotection:

-

Dissolve the purified, protected product in a suitable solvent (e.g., ethanol).

-

Remove the Cbz group via catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere).

-

Following Cbz removal, cleave the tert-butyl ester using a strong acid, such as trifluoroacetic acid (TFA).

-

Purify the final product, this compound, by ion-exchange chromatography or recrystallization.

-

Analytical Characterization

Robust analytical methods are essential for verifying the purity and identity of this compound. HPLC coupled with mass spectrometry is the preferred method for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Causality Statement: Unmodified amino acids are highly polar and exhibit poor retention on standard reversed-phase columns. To achieve reliable chromatographic separation, an ion-pairing agent such as heptafluorobutyric acid (HFBA) is introduced into the mobile phase.[12][13] The HFBA forms a transient, less polar complex with the amino acid, enhancing its retention and allowing for baseline separation from related impurities like glutamic acid or pyroglutamic acid.

Protocol: HPLC-MS/MS Analysis

-

Column: Agilent ZORBAX SB-C18, 3.0 × 50 mm, 1.8 µm (or equivalent).[12]

-

Mobile Phase A: 0.5% Formic Acid and 0.3% HFBA in Water.[12][13]

-

Mobile Phase B: 0.5% Formic Acid and 0.3% HFBA in Acetonitrile.[12][13]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-6 min: Hold at 95% B

-

6-6.1 min: 95% to 2% B

-

6.1-8 min: Re-equilibration at 2% B

-

-

Detection (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transition (Predicted): The primary transition for quantification would be from the parent ion [M+H]⁺ (m/z 189.1) to a characteristic fragment ion. A likely fragment would result from the loss of the carboxyl group (m/z 144.1) or loss of the isopropylamino group.

-

Expert Note: A significant challenge in the MS analysis of glutamine and its analogs is in-source cyclization to pyroglutamic acid.[13][14] Chromatographic separation is therefore critical to distinguish true pyroglutamate impurities from analytical artifacts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure post-synthesis.

Protocol: ¹H NMR Characterization

-

Solvent: Deuterium oxide (D₂O).

-

Reference: Internal or external standard (e.g., DSS).

-

Predicted ¹H Chemical Shifts (in D₂O):

-

α-CH (1H): ~3.8-3.9 ppm (triplet). Shifted slightly from L-glutamine's typical ~3.78 ppm.

-

β-CH₂ (2H): ~2.1-2.2 ppm (multiplet).

-

γ-CH₂ (2H): ~2.4-2.5 ppm (triplet).

-

Isopropyl CH (1H): ~3.9-4.1 ppm (septet). This is a key identifying signal.

-

Isopropyl CH₃ (6H): ~1.1-1.2 ppm (doublet). This will be a large, characteristic signal.

-

Rationale: The chemical shifts are predicted based on standard values for amino acid backbones and alkyl groups.[15] The electron-withdrawing effect of the adjacent amide carbonyl will shift the isopropyl CH proton downfield.

-

Applications and Biological Relevance

The enhanced stability and solubility of this compound make it a valuable tool in multiple scientific domains.

-

Pharmaceutical Development: It can be used as a stable glutamine source in drug formulations or to enhance the bioavailability of other molecules.[6]

-

Cell Culture and Bioprocessing: As a stable substitute for L-glutamine in cell culture media, it prevents the buildup of toxic ammonia, leading to more consistent cell growth, higher cell densities, and improved protein production yields.[6]

-

Metabolic and Neuroscience Research: The compound serves as a tool to study metabolic pathways involving glutamine, such as neurotransmitter synthesis, without the confounding variable of degradation.[6] It has been investigated as a potential inhibitor of glutamine-utilizing enzymes, which are targets in cancer and antimicrobial research.[10][11]

-

Nutritional Science: Its stability makes it an ideal candidate for inclusion in nutritional supplements aimed at supporting muscle recovery and cellular metabolism.[6]

Conclusion

This compound is more than a mere derivative; it is a functionally superior molecule engineered to address the core limitation of L-glutamine. Its enhanced stability and favorable solubility profile provide a reliable and consistent alternative for applications spanning from fundamental cell biology to advanced pharmaceutical formulation. By understanding its chemical properties and employing robust analytical methods for its characterization, researchers and developers can confidently integrate this compound into their workflows, ultimately improving the quality and reliability of their results.

References

-

Prokop, M., Czarnecka, J., & Milewska, M. J. (2009). Scheme of synthesis of the N γ-alkyl-and N γ ,N γ-dialkyl-L-glutamine derivatives 1a-d. ResearchGate. [Link]

-

Agilent Technologies. (2013). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from Agilent. [Link]

-

Zhu, X., & Chen, Y. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(15), 7449–7456. [Link]

- Reardon, P. N. (2012). Methods of detecting and measuring glutamine and analogues thereof, and methods related thereto.

-

MacMillan, J. B., et al. (2011). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Journal of the American Society for Mass Spectrometry, 22(9), 1646–1655. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. Retrieved from HELIX Chromatography. [Link]

-

Prokop, M., Czarnecka, J., & Milewska, M. J. (2009). Nγ-Alkyl Derivatives of L-Glutamine As Inhibitors of Glutamine-Utilizing Enzymes. Zeitschrift für Naturforschung C, 64(9-10), 631-636. [Link]

-

Zhang, Y., et al. (2013). Rapid Determination of Glutamine in Human Plasma by High-Performance Liquid Chromatographic-Tandem Mass Spectrometry and Its Application in Pharmacokinetic Studies. ResearchGate. [Link]

-

Trinh, H. T., et al. (2005). Fragmentation pathway for glutamine identification. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. [Link]

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

-

Zhu, X., & Chen, Y. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-Glutamyl-isopropylamide. PubChem Compound Database. [Link]

-

Heeneman, S., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences, 9(1), 75-78. [Link]

-

Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

- Zhang, Z. (2006). Process for synthesis of L-glutamine.

-

Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]

-

Ulkoski, D. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS. [Link]

-

Remeš, M., & Rádl, S. (2013). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Khan, K., & Elia, M. (1991). The stability of L-glutamine in total parenteral nutrition solutions. Clinical Nutrition, 10(4), 193-198. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

-

Souba, W. W., et al. (1990). Glutamine stability in biological tissues evaluated by fluorometric analysis. Journal of Surgical Research, 48(5), 457-461. [Link]

-

Castillo, J. J., et al. (2017). Glutamine: A Conditionally Essential Amino Acid with Multiple Biological Functions. IntechOpen. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Glutamine. PubChem Compound Database. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Glutamine at BMRB (bmse000038). [Link]

-

Kumar, N., et al. (2018). NMR spectral data (1H, 13C and 2D experiments) of L-glutamine and its autoclaved products. ResearchGate. [Link]

Sources

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. gamma-Glutamyl-isopropylamide | C8H16N2O3 | CID 6993183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropyl-L-glutamine | CAS 4311-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scs.illinois.edu [scs.illinois.edu]

Biological Activity of N-isopropyl-L-glutamine: A Technical Guide

The following guide provides an in-depth technical analysis of N-isopropyl-L-glutamine, focusing on its mechanism as a gamma-glutamyl derivative, its distinction from standard glutamine sources, and its applications in neurobiology and metabolic regulation.

Executive Summary

This compound (also known as

Its biological activity is defined by the substitution of an isopropyl group on the

Chemical Identity & Structural Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | (2S)-2-amino-5-(isopropylamino)-5-oxopentanoic acid |

| Common Names | This compound, |

| CAS Number | 4311-12-0 |

| Molecular Formula | C |

| Molecular Weight | 188.22 g/mol |

| Solubility | High water solubility; stable in aqueous solution compared to L-Glutamine. |

| Structural Class |

Structural Significance

The critical feature is the

Mechanism of Action (MOA)

The biological activity of this compound operates through three distinct pathways: Transporter Modulation , Enzymatic Hydrolysis , and Receptor Interaction .

Glutamine Transporter Modulation (ASCT2/SLC1A5)

This compound acts as a competitive ligand for the ASCT2 (SLC1A5) transporter. This transporter is responsible for the rapid uptake of glutamine in rapidly dividing cells (enterocytes, immune cells, cancer cells).

-

Mechanism: The molecule binds to the extracellular pocket of ASCT2.[1] Due to the isopropyl modification, transport kinetics differ from native glutamine.

-

Effect: It can competitively inhibit the uptake of native glutamine, potentially slowing glutamine-dependent anabolic drive in hyper-metabolic states (e.g., tumors), or acting as a "slow-release" metabolic substrate in normal tissue.

Enzymatic Hydrolysis via GGT

Unlike proteases that cleave peptide bonds (alpha-linkages), this compound is a substrate for

-

Reaction:

-

Biological Outcome: This releases L-Glutamate (an excitatory neurotransmitter and metabolic fuel) and Isopropylamine .

-

Note: While L-Glutamate supports the TCA cycle and glutathione synthesis, the release of isopropylamine implies a rate-limiting safety factor. This distinguishes it from Theanine (which releases ethylamine).

Neuroprotective Signaling

Similar to L-Theanine, this compound exhibits affinity for glutamate receptors (NMDA, AMPA, Kainate) but acts with lower efficacy than glutamate, effectively functioning as a partial antagonist or modulator . This prevents excitotoxicity (neuronal damage due to excessive glutamate signaling) under stress conditions.

Visualization: Signaling & Metabolic Pathways

Caption: Mechanistic pathway showing competitive transport via ASCT2, hydrolysis by GGT into Glutamate, and neuroprotective modulation of NMDA receptors.

Therapeutic & Experimental Applications[1][7][8][9][10]

Neuroscience & Nootropics

Leveraging its similarity to Theanine, this compound is investigated for:

-

Stress Mitigation: Reducing physical and mental stress markers by modulating cortical glutamate signaling.

-

Cognitive Support: Promoting "relaxed alertness" without sedation.

Metabolic Stability in Cell Culture

In bioprocessing, standard glutamine degrades to ammonia (toxic to cells). This compound serves as a stabilized media supplement .

-

Advantage: It does not spontaneously degrade.

-

Utilization: Cells expressing GGT can liberate glutamate from the molecule on-demand, creating a "fed-batch" effect at the cellular level and preventing ammonia spikes.

Oncology (Experimental)

As a glutamine analog, it acts as a "Trojan horse" for glutamine-addicted tumors.

-

Strategy: Tumors overexpress ASCT2 to import massive amounts of glutamine. This compound occupies these transporters but cannot be used for protein synthesis, potentially inducing metabolic stress in cancer cells (starvation mimicry).

Experimental Protocols

Protocol A: Enzymatic Synthesis of this compound

Rationale: Chemical synthesis often requires complex protecting groups. Enzymatic synthesis using bacterial GGT is more efficient and stereospecific.

Reagents:

-

Isopropylamine (Acceptor)

- -Glutamyl Transferase (GGT) (Source: E. coli K-12 or Pseudomonas lysate)

-

Phosphate Buffer (pH 8.0)

Workflow:

-

Preparation: Dissolve L-Glutamine (50 mM) and Isopropylamine (150 mM) in 100 mL Phosphate Buffer (50 mM, pH 8.0). Note: Excess acceptor drives the transpeptidation reaction.

-

Initiation: Add GGT enzyme (10 U/mL) to the mixture.

-

Incubation: Incubate at 37°C for 4–6 hours with gentle shaking.

-

Termination: Stop reaction by heating to 95°C for 5 minutes (denatures enzyme).

-

Purification:

-

Filter solution through 0.22 µm membrane.

-

Pass through a C18 Solid Phase Extraction (SPE) column to remove unreacted amine.

-

Elute product with 10% Methanol/Water.

-

-

Validation: Confirm structure via LC-MS (Target Mass: 189.23 [M+H]+).

Protocol B: [3H]-Glutamine Transport Inhibition Assay

Rationale: To determine the affinity of this compound for the ASCT2 transporter relative to native glutamine.

Workflow:

-

Cell Culture: Seed L6 skeletal muscle cells or HepG2 cells in 24-well plates. Grow to confluence.

-

Starvation: Wash cells 2x with Krebs-Ringer HEPES (KRH) buffer (glutamine-free). Incubate for 30 min to deplete intracellular pools.

-

Uptake Phase:

-

Prepare dosing solution: 50 µM L-[3,4-3H(N)]-Glutamine (Tracer).

-

Add this compound at varying concentrations (0, 10, 50, 100, 500 µM).

-

Incubate for exactly 5 minutes at 37°C (initial rate conditions).

-

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS (stops transport).

-

Lysis: Solubilize cells in 0.1 M NaOH.

-

Quantification: Mix lysate with scintillation fluid and count via Liquid Scintillation Counter.

-

Analysis: Plot % Inhibition vs. Concentration to determine IC50.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6993183, gamma-Glutamyl-isopropylamide. Retrieved from [Link]

- Yokogoshi, H., & Kobayashi, M. (1998). Hypotensive effect of gamma-glutamylmethylamide in spontaneously hypertensive rats. Life Sciences, 62(12), 1065-1068.

- Kakuda, T. (2002). Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction. Pharmacological Research, 64(2), 162-168. (Mechanism of gamma-glutamyl analogs).

-

Esslinger, C. S., et al. (2005).[1] N-gamma-aryl glutamine analogues as probes of the ASCT2 neutral amino acid transporter binding site. Bioorganic & Medicinal Chemistry, 13(4), 1111-1118. (Transport inhibition mechanisms).[1]

Sources

- 1. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 2. US2806859A - L-glutamine synthesis - Google Patents [patents.google.com]

- 3. japsonline.com [japsonline.com]

- 4. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

N-isopropyl-L-glutamine: Decoupling Metabolic Fuel from Signaling Logic

Topic: N-isopropyl-L-glutamine (NIPQ) as a Glutamine Analogue Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers in Cancer Metabolism and Medicinal Chemistry

A Technical Guide to Non-Hydrolyzable Glutamine Analogues

Executive Summary: The Glutamine Paradox

In the study of cancer metabolism, L-Glutamine (Gln) plays a dual role: it is both a metabolic fuel (anaplerosis via the TCA cycle) and a signaling ligand (activating mTORC1 via leucine exchange). Distinguishing between these two functions is chemically challenging because native Glutamine is rapidly catabolized by Glutaminase (GLS) into Glutamate and Ammonia.

This compound (NIPQ) —specifically the N5 (or N

This guide details the mechanistic utility of NIPQ, providing the experimental logic to use it as a tool for decoupling glutamine's transport-mediated signaling from its carbon-donating bioenergetics.

Structural & Mechanistic Logic

Chemical Identity & Steric Hindrance

Unlike the irreversible inhibitor 6-Diazo-5-oxo-L-norleucine (DON) , which covalently binds the active site of glutamine-utilizing enzymes, NIPQ acts as a steric probe .

-

Native Substrate: L-Glutamine has a terminal amide (

). The GLS enzyme attacks this carbonyl carbon, releasing -

The NIPQ Modification: The addition of an isopropyl group (

) to the amide nitrogen creates a bulky "shield." -

The Result: The catalytic triad of Glutaminase (Ser-Lys-Asp) cannot effectively access the carbonyl carbon due to steric clash, rendering the molecule resistant to hydrolysis while preserving the

-amino and

Comparative Analogue Profile

| Compound | Class | Mechanism | GLS Susceptibility | Primary Utility |

| L-Glutamine | Native Substrate | Fuel & Signal | High ( | Baseline Control |

| N-isopropyl-L-Gln (NIPQ) | Steric Analogue | Transport Agonist / Metabolic Blocker | Resistant / Very Low | Decoupling Signaling from Metabolism |

| DON | Reactive Analogue | Irreversible Alkylation | N/A (Covalent Suicide) | Pan-inhibition (Toxic) |

| CB-839 (Telaglenastat) | Allosteric Inhibitor | Non-competitive GLS Inhibition | Inhibits Native Gln | Clinical GLS suppression |

| GPNA | Transport Inhibitor | Competitive ASCT2 Antagonist | Low | Blocking Gln Uptake |

The "Decoupling" Mechanism (Visualized)

The scientific value of NIPQ lies in its ability to enter the cell via ASCT2 (SLC1A5) and trigger the LAT1 (SLC7A5) exchange mechanism—which imports Leucine and activates mTORC1—without feeding the TCA cycle.

Figure 1: The NIPQ Decoupling Pathway. NIPQ enters via ASCT2 and drives Leucine influx via LAT1 (activating mTORC1) but fails to be hydrolyzed by GLS, preventing anaplerotic fueling of the TCA cycle.

Experimental Protocols

Protocol A: Validation of GLS Resistance

Objective: Confirm that NIPQ is not a fuel source for the TCA cycle in your specific cell line.

Reagents:

-

Purified Kidney-type Glutaminase (KGA) or cell lysate.

-

L-Glutamine (Control) and this compound (Test).

-

Glutamate Dehydrogenase (GDH) assay kit (detects Glutamate production via NADH).

Workflow:

-

Preparation: Resuspend NIPQ in PBS (pH 7.4). Note: NIPQ is hydrophobic; mild warming (37°C) or <1% DMSO may be required for high concentrations (>10mM).

-

Reaction Mix: In a 96-well plate, combine:

-

Buffer: 50 mM Tris-Acetate (pH 8.6), 100 mM Phosphate (activator).

-

Substrate: Gradient of L-Gln vs. NIPQ (0.1 mM to 10 mM).

-

Enzyme: 10 ng purified GLS.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Detection: Add GDH mix + NAD+. Measure Absorbance at 340nm (NADH production).

-

Validation Criteria: NIPQ wells should show

absorbance compared to equimolar L-Gln wells.

Protocol B: The "Signal vs. Fuel" Decoupling Assay

Objective: Determine if a cellular phenotype (e.g., phosphorylation of S6K) is driven by Glutamine presence (signaling) or Glutamine metabolism (energy).

Cell Model: Glutamine-addicted cancer line (e.g., Triple-Negative Breast Cancer, HCC).

Steps:

-

Starvation: Deprive cells of Glutamine for 4 hours to suppress mTORC1 (verify by loss of p-S6K via Western Blot).

-

Treatment Groups (Add to Gln-free media):

-

Group A (Negative Ctrl): Vehicle only.

-

Group B (Positive Ctrl): 2 mM L-Glutamine (Restores Signal + Fuel).

-

Group C (Test): 2 mM NIPQ (Restores Signal only).

-

Group D (Block): 2 mM L-Glutamine + 1

M CB-839 (Restores Signal, Blocks Fuel).

-

-

Readout:

-

Interpretation:

-

If NIPQ restores p-S6K but not ATP/OCR, the pathway is transport-dependent (mTORC1 sensing).

-

If NIPQ fails to restore p-S6K, the signaling requires downstream metabolites (

-Ketoglutarate).

-

Synthesis & Handling Notes

-

CAS: 4311-12-0 (N5-isopropyl-L-glutamine).

-

Stability: Highly stable in aqueous solution compared to L-Glutamine (which spontaneously cyclizes to pyroglutamate).

-

Storage: -20°C, desiccated.

-

Solubility: Lower than L-Gln due to the isopropyl group. Dissolve in dilute HCl or warm PBS if precipitation occurs at high concentrations.

References

-

Glutamine Addiction in Cancer: Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer.[3] Trends in Biochemical Sciences. Link

-

ASCT2/LAT1 Coupling: Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell. Link

-

Glutaminase Inhibition (CB-839): Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics. Link

-

Glutamine Analogues Review: Katt, W. P., & Cerione, R. A. (2014). Glutaminase regulation in cancer cells: a druggable chain of events.[4] Drug Discovery Today. Link

-

This compound Properties: Chem-Impex International. Product Data Sheet: N-delta-Isopropyl-L-glutamine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two parallel pathways connect glutamine metabolism and mTORC1 activity to regulate glutamoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Chiral separation of N-isopropyl-L-glutamine enantiomers

An Advanced Technical Guide for Method Development & Validation

-isopropyl-L-glutamine via CLEC, Crown Ether, and Derivatization Workflows.Executive Summary & Molecular Context

This guide provides three distinct, self-validating workflows for the chiral separation of N-isopropyl-L-glutamine (specifically the

The Analytical Challenge: this compound presents a "perfect storm" of difficulty for standard chromatography:

-

High Polarity: It is zwitterionic at neutral pH, leading to poor retention on standard C18 phases.

-

Weak Chromophore: Lacking an aromatic ring, it has negligible UV absorbance above 210 nm, making standard UV/Vis detection noisy.

-

Amphoteric Nature: The presence of both a free

-amino group and a

Strategic Approach: We define three protocols based on your detection limits and throughput requirements:

-

Method A (CLEC): The cost-effective "Gold Standard" for Quality Control (UV detection).

-

Method B (Crown Ether): The preferred method for LC-MS analysis of underivatized samples.

-

Method C (Marfey’s Reagent): The ultra-sensitive method for biological matrices (Plasma/PK studies).

Strategic Decision Matrix

Before selecting a protocol, utilize this logic flow to match the method to your instrumentation.

Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on sample matrix and detection capabilities.

Method A: Chiral Ligand Exchange Chromatography (CLEC)

Best For: Purity analysis of synthetic batches, QC release testing. Mechanism: Formation of a ternary diastereomeric mixed-metal complex (Stationary Phase-Cu(II)-Analyte).

The Mechanism

The separation relies on the formation of a five-membered chelate ring involving the copper ion, the amino acid analyte, and the chiral selector (e.g., L-Proline or L-Alanine) present in the mobile phase or on the column.

Figure 2: Thermodynamic discrimination in Ligand Exchange. The L-L-Cu complex forms a tighter bond than the L-D-Cu complex, resulting in longer retention for the L-enantiomer.

Protocol: The "Theanine" Adaptation

Since this compound is a structural analog of L-Theanine (

Equipment: HPLC with UV detector (254 nm). Column: C18 Column (e.g., Polaris C18, 250 x 4.6 mm, 5 µm) used as a dynamic support.

Mobile Phase Preparation:

-

Chiral Selector: 2 mM L-Proline (or L-Phenylalanine for higher retention).

-

Metal Source: 1 mM CuSO

· 5H -

Buffer: Dissolve in water, adjust pH strictly to 6.0 using 0.1 M NaOH or Acetic Acid.

-

Organic Modifier: Add 2-5% Methanol (keep low to prevent precipitation of Copper salts).

Operational Parameters:

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Temperature: 30°C (Temperature control is critical for complex stability).

-

Detection: 254 nm (detecting the Copper-Amino Acid complex absorbance, not the amino acid itself).

Validation Check:

-

System Suitability: Inject a racemic mixture. Resolution (

) should be > 1.5. -

Elution Order: typically, the D-enantiomer elutes before the L-enantiomer in this system (assuming L-selector in mobile phase).

Method B: Crown Ether Chiral Stationary Phase

Best For: LC-MS applications, underivatized samples, avoiding Copper contamination.

Mechanism: The crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) forms an inclusion complex with the primary ammonium group (

Protocol: Crownpak CR-I(+)

This method utilizes the Daicel Crownpak CR-I(+) [2], which is immobilized and tolerates organic modifiers better than older coated phases.

Equipment: LC-MS or HPLC-UV (200 nm). Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[1][2]

Mobile Phase:

-

Aqueous Component: Perchloric Acid (HClO

) pH 1.5 to 2.[3]0. (Acidic pH is mandatory to protonate the primary amine). -

Organic Modifier: Acetonitrile (10% - 20% v/v).

-

Note for MS Users: Replace HClO

with Trifluoroacetic Acid (TFA) or Formic Acid (0.1% - 0.5%) to prevent ion suppression/corrosion, though resolution may decrease slightly compared to perchloric acid.

Operational Parameters:

-

Temperature: Lower temperatures (10°C - 25°C) significantly enhance resolution by stabilizing the inclusion complex.

-

Flow Rate: 0.4 mL/min.[3]

Elution Logic:

-

On CR-I(+), the D-enantiomer elutes first , followed by the L-enantiomer. This is advantageous for checking L-enantiomer purity (trace D elutes early and is not masked by the main peak tail).

Method C: Marfey’s Reagent (Indirect Derivatization)

Best For: Bioanalysis (Plasma/Urine), trace quantification, eliminating zwitterionic issues. Mechanism: Reaction with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers with different hydrophobicities.

Protocol: FDAA Derivatization

Based on the optimized protocols by Bhushan et al. [3].

Reagents:

-

Marfey’s Reagent: 1% solution of FDAA in Acetone.

-

Buffer: 1 M NaHCO

. -

Quench: 1 M HCl.

Derivatization Workflow:

-

Mix: 50 µL Sample + 100 µL 1 M NaHCO

+ 50 µL Marfey’s Reagent. -

Incubate: 40°C for 60 minutes (or 37°C for 90 mins).

-

Quench: Add 20 µL 1 M HCl to stop reaction and protonate the derivative.

-

Dilute: Add 200 µL Acetonitrile or Mobile Phase.

HPLC Separation:

-

Column: Standard C18 (e.g., Zorbax Eclipse Plus C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV 340 nm (strong absorbance from dinitrophenyl group) or MS (ESI Positive mode).

Data Interpretation:

-

The L-L diastereomer (L-Reagent + L-Analyte) typically elutes after the L-D diastereomer on C18 columns due to increased hydrophobicity of the planar alignment.

Summary of Method Parameters

| Feature | Method A: CLEC | Method B: Crown Ether | Method C: Marfey's |

| Primary Use | QC / Bulk Purity | LC-MS / R&D | Bioanalysis / PK |

| Sample Prep | Dissolve & Inject | Dissolve & Inject | 1-Hour Derivatization |

| Column | Standard C18 (Dynamic Coating) | Crownpak CR-I(+) | Standard C18 |

| Mobile Phase | Cu(II) / L-Proline | Perchloric Acid / ACN | Water / ACN / Formic |

| Detection | UV 254 nm | UV 200 nm or MS | UV 340 nm or MS |

| Elution Order | D then L (typically) | D then L | L-D then L-L |

| Cost per Run | Low | High (Column cost) | Medium (Reagent cost) |

References

-

Li, Y. H., Liu, Z. H., & Huang, J. A. (2006).[4] Separation and Quantitation of Theanine Enantiomers on Ligand Exchange Chromatography with Chiral Mobile Phase. Journal of Tea Science.

-

Daicel Chiral Technologies. (2014). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).

-

Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B.

-

BenchChem. (2025). Application Note: Chiral Separation of DL-Glutamine Enantiomers by HPLC.

Sources

Spectroscopic analysis of N-isopropyl-L-glutamine (NMR, IR)

Title: Technical Guide: Spectroscopic Profiling & Structural Validation of N

Part 1: Executive Summary & Strategic Directive

The Molecule: N

The Challenge: The primary analytical challenge lies in confirming the regiochemistry of the alkylation.[1] Synthesis of N-alkyl glutamines can theoretically yield the N

The Solution: This guide establishes a multi-modal spectroscopic workflow (NMR/IR) to:

-

Unambiguously confirm the N

-substitution pattern.[1] -

Validate the integrity of the isopropyl moiety.[1]

-

Detect hydrolysis degradation products (<0.1% sensitivity).

Part 2: Molecular Architecture & Logic

Before spectral interpretation, we must define the connectivity and atom numbering to ensure precise assignment.[1]

Figure 1: Structural connectivity and the logic gate for distinguishing N

Part 3: Infrared Spectroscopy (FT-IR) Profiling

IR spectroscopy provides a rapid "fingerprint" validation.[1] For N-isopropyl-L-glutamine, the focus is on the amide bands and the specific deformation modes of the isopropyl group.[1]

Methodology:

Critical Spectral Features

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Value |

| Amide A (Side Chain) | 3280 - 3350 | N-H Stretch | Indicates secondary amide (N-H).[1] Lower frequency than primary amide of native Gln.[1] |

| Amide I | 1640 - 1660 | C=O[1] Stretch | Strong band.[1] Confirms the integrity of the side-chain carbonyl.[1] |

| Amide II | 1540 - 1560 | N-H Bend / C-N Stretch | Specific to secondary amides (N-isopropyl).[1] Native Gln (primary) shows N-H scissoring here. |

| Isopropyl (gem-dimethyl) | 1385 & 1365 | C-H Deformation | The "Split Peak": A doublet of equal intensity.[1] This is the definitive IR signature of the isopropyl group. |

| Carboxylate (Zwitterion) | 1580 - 1610 | COO⁻ Asym.[1] Stretch | Confirms zwitterionic state ( |

Scientist's Note: If you observe a broad, intense band spanning 2500–3000 cm⁻¹, this is the O-H stretch of the carboxylic acid/ammonium overlap.[1] Do not confuse this with moisture contamination; it is intrinsic to the zwitterionic lattice.[1]

Part 4: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural certification.[1] We utilize DMSO-d₆ as the solvent of choice.[1]

-

Why DMSO-d₆? It prevents proton exchange, allowing observation of the amide NH doublet, which provides direct scalar coupling evidence of the N-isopropyl connection.[1]

would wash out this critical signal.[1]

¹H NMR Assignment Strategy (400/600 MHz, DMSO-d₆)

| Proton Environment | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| Isopropyl -CH₃ | 1.05 - 1.10 | Doublet (d) | 6H | ~6.6 Hz | The two methyl groups are equivalent.[1] |

| 1.80 - 2.05 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to the chiral center.[1] | |

| 2.15 - 2.25 | Multiplet (m) | 2H | - | Adjacent to the side-chain carbonyl.[1] | |

| 3.70 - 3.85 | Multiplet/Triplet | 1H | ~6.0 Hz | The chiral center.[1] | |

| Isopropyl -CH- | 3.80 - 3.95 | Septet (sept) | 1H | ~6.6 Hz | Coupled to 6 methyl protons and the amide NH.[1] |

| Side Chain NH | 7.80 - 8.00 | Doublet (d) | 1H | ~7.5 Hz | Critical Proof: A doublet indicates coupling to the isopropyl CH (proving secondary amide).[1] |

| ~8.20 - 8.50 | Broad Singlet | 3H | - | Ammonium protons (variable shift).[1] |

¹³C NMR & DEPT-135 (100/150 MHz, DMSO-d₆)

-

Isopropyl Methyls: ~22.5 ppm (Positive in DEPT-135).[1]

- -Carbon: ~26.8 ppm (Negative in DEPT-135).[1]

- -Carbon: ~31.5 ppm (Negative in DEPT-135).[1]

-

Isopropyl Methine: ~40.5 ppm (Positive in DEPT-135).[1]

- -Carbon: ~52.5 ppm (Positive in DEPT-135).[1]

-

Side Chain C=O: ~170.5 ppm (Quaternary).

- -Carboxyl C=O: ~171.0 ppm (Quaternary).[1]

Advanced Verification: The HMBC "Kill Shot"

To definitively rule out N

-

Target Correlation: Look for a cross-peak between the Isopropyl Methine Proton (~3.9 ppm) and a Carbonyl Carbon .[1]

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

-

Massing: Weigh 10-15 mg of this compound into a clean vial.

-

Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition:

-

Run standard 1H (16 scans, d1=2s).

-

Run COSY (to link Iso-CH to Iso-CH3).[1]

-

Run HMBC (optimized for

Hz) for connectivity.

-

Protocol B: Impurity Profiling (Hydrolysis Check)

This compound can hydrolyze to L-Glutamic acid and Isopropylamine.[1]

-

Marker: Look for a sharp singlet at ~8.5 ppm (free ammonium of isopropylamine salt) or a shift in the

-CH of Glutamate (~3.5 ppm in -

TLC Method:

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1]

-

Visualization: Ninhydrin stain.[1]

-

Differentiation: N-alkylated amides often stain a distinct color (purple-blue) compared to the free amine (deep purple) or glutamate (pink-purple), though Rf values are the primary discriminator.[1]

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6993183, gamma-Glutamyl-isopropylamide.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Amide I/II and Isopropyl doublet assignments).

-

Riggs, D. L., et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics.[1] ChemRxiv.[1][3] (Reference for glutamine hydrolysis pathways). Retrieved from [Link]

Sources

Technical Deep Dive: N-isopropyl-L-glutamine (NIPQ) as a Mechanistic Probe in Glutamine Metabolism

Executive Summary & Mechanistic Rationale

N-isopropyl-L-glutamine (NIPQ) serves as a specialized steric probe in the study of glutamine metabolism, specifically targeting the plasticity of the Glutaminase (GLS) active site and the substrate recognition pores of the ASCT2 (SLC1A5) transporter.

Unlike standard competitive inhibitors (e.g., CB-839) or broad-spectrum analogs (e.g., DON), NIPQ utilizes a bulky hydrophobic isopropyl group on the amide nitrogen (N5 position). This modification introduces a defined steric clash that allows researchers to:

-

Map Active Site Volume: Determine the maximal allowable volume of the substrate binding pocket in GLS isoforms (GAC vs. KGA).

-

Dissect Transport vs. Metabolism: Differentiate between purely transport-limited uptake (via ASCT2) and enzymatic hydrolysis rates, as NIPQ is often transported but poorly hydrolyzed.

-

Probe "Induced Fit" Mechanisms: Test the conformational flexibility of the enzyme's "gating loop" (e.g., Tyr394 in kidney-type glutaminase).

The Target Landscape: Where NIPQ Interacts

To effectively utilize NIPQ, one must understand its interaction nodes within the metabolic flux.

The Glutaminolysis Pathway & Steric Blockade

The following diagram illustrates the standard glutaminolysis pathway and the specific interference points of NIPQ.

Experimental Protocols

Protocol A: Transport Kinetics (ASCT2 Specificity)

Objective: Determine if NIPQ is a substrate or a blocker of the ASCT2 transporter. Rationale: The isopropyl group may prevent the "hairpin" closure of the transporter domains.

Materials:

-

HEK293 cells (stably expressing SLC1A5).

-

Radiolabeled tracer: [³H]-L-Glutamine (50 nM).

-

Cold competitor: this compound (0.1 µM – 10 mM).

-

Control inhibitor: L-γ-glutamyl-p-nitroanilide (GPNA) .[3]

Workflow:

-

Equilibration: Wash cells 3x with Na+-free Choline-Cl buffer to deplete intracellular amino acids.

-

Zero-Trans Uptake: Incubate cells in Krebs-Ringer-HEPES (KRH) buffer containing Na+ and [³H]-L-Glutamine.

-

Competition: Add NIPQ at increasing concentrations (log scale).

-

Termination: Rapidly wash with ice-cold KRH containing 2 mM non-labeled Glutamine (to stop efflux).

-

Lysis & Counting: Lyse cells in 0.1 M NaOH and quantify via liquid scintillation counting.

Data Output:

Calculate the

Protocol B: Enzymatic Steric Mapping (GLS Hydrolysis)

Objective: Assess the catalytic efficiency (

Workflow:

-

Enzyme Prep: Recombinant human GLS1 (GAC isoform).

-

Coupled Assay: Use a Glutamate Dehydrogenase (GDH) coupled system.

-

Reaction: Glutamine/NIPQ + H2O → Glutamate + NH3

-

Coupled Step: Glutamate + NAD+ + H2O → α-Ketoglutarate + NADH + H+ (via GDH).

-

-

Measurement: Monitor NADH fluorescence (Ex 340nm / Em 460nm) in real-time.

-

Substrate Titration: Vary NIPQ concentration (0.1 – 20 mM).

Data Interpretation & Quantitative Analysis

When using NIPQ, the resulting data often deviates from standard Michaelis-Menten kinetics due to steric hindrance. Use the table below to interpret your kinetic data.

| Parameter | Observation with NIPQ | Structural Interpretation |

| Increased (vs. Gln) | The hydrophobic isopropyl group clashes with polar residues (e.g., Asp/Tyr) in the binding pocket, reducing affinity. | |

| Near Zero or Drastically Reduced | The isopropyl group prevents the nucleophilic attack by the catalytic serine/cysteine, making NIPQ a "dead-end" substrate. | |

| Measurable | NIPQ binds but does not react. It acts as a competitive inhibitor against native Glutamine. | |

| Transport Rate | Variable | If uptake occurs but metabolism is blocked, intracellular NIPQ accumulates, allowing precise measurement of pool size without metabolic decay. |

Kinetic Shift Visualization

The following diagram demonstrates the expected shift in Michaelis-Menten plots when NIPQ acts as a competitive inhibitor (binding but not reacting).

Synthesis & Stability Notes

-

Chemical Stability: this compound is stable in aqueous solution at neutral pH (7.4) for >24 hours. Unlike native glutamine, the bulky amide reduces the rate of spontaneous cyclization to pyroglutamate.

-

Storage: Store lyophilized powder at -20°C. Reconstitute in PBS immediately prior to use.

-

Isomer Purity: Ensure >98% L-isomer. The D-isomer is generally inert to mammalian transporters and enzymes and will skew concentration calculations.

References

-

Schulte, M. L., et al. (2018). "Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models." Nature Medicine. Link (Context: Establishes protocols for ASCT2 inhibition studies).

-

Jeitner, T. M., & Cooper, A. J. (2014). "Inhibition of human glutamine transaminase L by N-substituted glutamine analogs." Analytical Biochemistry. Link (Context: Describes the synthesis and kinetic analysis of N-alkyl glutamine derivatives).

-

Kanai, Y., & Hediger, M. A. (2004). "The glutamate/neutral amino acid transporter family SLC1: molecular, structural and physiological aspects." Pflügers Archiv. Link (Context: Authoritative review on SLC1A5/ASCT2 transport mechanisms).

-

Chem-Impex International. (2024). "Nδ-Isopropyl-L-glutamine Product Data." Catalog #03681. Link (Context: Chemical properties and commercial availability).

-

Hassanein, M., et al. (2013). "SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival." Clinical Cancer Research. Link (Context: Validation of glutamine transport as a therapeutic target).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ASCT2 (SLC1A5)-dependent glutamine uptake is involved in the progression of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Substrate Specificity of the HEMK2 Protein Glutamine Methyltransferase and Identification of Novel Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: N-isopropyl-L-glutamine for High-Fidelity mAb Production

This Application Note and Protocol guide is designed for researchers and bioprocess engineers evaluating N-isopropyl-L-glutamine (NIPQ) as a high-stability substitute for L-Glutamine in Chinese Hamster Ovary (CHO) cell culture for monoclonal antibody (mAb) production.

Executive Summary

The production of monoclonal antibodies (mAbs) in CHO cells is frequently limited by the accumulation of ammonia (

This compound (NIPQ) (CAS: 4311-12-0) is an advanced glutamine derivative designed to overcome these limitations. Unlike standard L-Glutamine (which degrades spontaneously) or dipeptides (like Alanyl-Glutamine), NIPQ offers a unique steric protection of the amide nitrogen. This guide details the mechanism, preparation, and step-by-step protocol for transitioning CHO processes to NIPQ, ensuring reduced ammonia profiles and consistent mAb critical quality attributes (CQAs).

Scientific Background & Mechanism[1]

The Ammonia Problem

In standard fed-batch cultures, ammonia accumulates via two primary pathways:

-

Spontaneous Deamidation: L-Glutamine is unstable in liquid media at

, spontaneously hydrolyzing into Pyrrolidone Carboxylic Acid and Ammonia. -

Metabolic Overflow: High initial glutamine concentrations drive high Glutaminase (GLS) activity, converting Gln

Glu +

The NIPQ Solution

This compound introduces an isopropyl group on the amide nitrogen (N

-

Chemical Stability: The steric bulk of the isopropyl group prevents the nucleophilic attack required for spontaneous deamidation, effectively eliminating the non-metabolic source of ammonia.

-

Controlled Metabolism: NIPQ acts as a "slow-release" nitrogen donor. It is resistant to rapid hydrolysis by extracellular peptidases, requiring intracellular processing or specific amidase activity. This "metabolic throttling" prevents the overflow metabolism that spikes ammonia levels during the growth phase.

Pathway Visualization

The following diagram illustrates the differential metabolism of L-Glutamine versus this compound.

Figure 1: Comparative metabolic pathways. NIPQ blocks spontaneous degradation and throttles enzymatic ammonia release, protecting glycosylation machinery.

Experimental Protocol: Implementation of NIPQ

Materials & Reagents[2]

-

Basal Medium: Chemically Defined (CD) CHO Medium (Glutamine-free).

-

This compound: High purity (

99%), CAS 4311-12-0.[1] -

L-Glutamine (Control): 200 mM Stock.

-

Assay Kits: Vi-Cell (Viability), BioProfile FLEX (Glutamine, Glutamate, Ammonia, Lactate).

Protocol Phase I: Stock Preparation & Solubility

NIPQ has different solubility properties than L-Gln. Do not assume direct molar substitution without solubility verification.

-

Weighing: Calculate mass for a 200 mM stock solution.

-

MW of NIPQ: ~188.22 g/mol .

-

Target: 3.76 g in 100 mL.

-

-

Dissolution: Add NIPQ to cell culture grade water (

). Vortex vigorously. -

Sterilization: Filter through a 0.22

PVDF membrane. Store at

Protocol Phase II: Adaptation & Toxicity Screening

Because the isopropyl moiety is non-native, CHO cells must be evaluated for tolerance.

Step-by-Step Adaptation:

-

Seed Train: Thaw CHO cells in standard L-Gln media. Pass 3 times to stabilize.

-

Passage 1 (50:50): Seed cells at

cells/mL in media containing 4 mM L-Gln + 4 mM NIPQ .-

Objective: Allow induction of necessary transport/hydrolysis enzymes.

-

-

Passage 2 (25:75): Seed at

cells/mL in 2 mM L-Gln + 6 mM NIPQ . -

Passage 3 (0:100): Seed at

cells/mL in 0 mM L-Gln + 6-8 mM NIPQ . -

Monitoring: Measure VCD and Viability daily.

-

Success Criteria: Doubling time within 15% of control; Viability > 95%.

-

Protocol Phase III: Fed-Batch Production Run

Once adapted, perform a comparative fed-batch run to validate titer and quality.

| Parameter | Control Condition | NIPQ Condition |

| Basal Media | CD-CHO + 6 mM L-Gln | CD-CHO + 6 mM NIPQ |

| Feed Strategy | Daily feed (Day 3-14) | Daily feed (Day 3-14) |

| Feed Supplement | Contains L-Gln | Must contain NIPQ (replace L-Gln in feed) |

| Glucose Target | Maintain 3-5 g/L | Maintain 3-5 g/L |

| Sampling | Daily: VCD, Viability, | Daily: VCD, Viability, |

Data Analysis & Expected Results

Quantitative Comparison

Summarize your results using the table below.

| Metric | Standard L-Gln | NIPQ (Expected) | Impact |

| Peak VCD ( | 15 - 20 | 18 - 25 | Increased (Reduced toxicity) |

| Culture Duration (Days) | 12 - 14 | 14 - 17 | Extended (High viability) |

| Peak Ammonia (mM) | 8 - 12 mM | < 4 mM | Drastic Reduction |

| mAb Titer (g/L) | Baseline | +10-20% | Improved (Integrated VCD) |

| G0F/G1F Ratio | Variable | Consistent | Stabilized Glycosylation |

Troubleshooting Guide

-

Issue: Cells show lag phase in 100% NIPQ.

-

Root Cause:[] Slow uptake or hydrolysis kinetics.

-

Solution: Supplement with 0.5 - 1.0 mM L-Glutamine (trace level) to "jumpstart" the culture while keeping NIPQ as the bulk source.

-

-

Issue: Unexpected pH drift.

-

Root Cause:[] Altered lactate metabolism. NIPQ metabolism may generate less lactate than L-Gln overflow.

-

Solution: Reduce base addition in bioreactor settings; monitor lactate/glucose ratio.

-

Workflow Diagram

Figure 2: Step-by-step adaptation and validation workflow for integrating NIPQ into mAb production processes.

References

-

Schneider, M., et al. (1996).[2] "Metabolic control of glutamine in mammalian cell culture." Journal of Biotechnology, 46(3), 161-185. (Foundational text on Glutamine degradation kinetics).

- Altamirano, C., et al. (2000). "Strategies for fed-batch cultivation of Chinese hamster ovary cells with reduced ammonia formation." Journal of Biotechnology, 110(2), 171-179.

Disclaimer: this compound is a research-grade chemical. Ensure compliance with local regulatory guidelines (e.g., cGMP) before using in clinical manufacturing. The toxicity of the isopropylamine byproduct (if generated via hydrolysis) should be assessed in your specific cell line.

Sources

Application of N-isopropyl-L-glutamine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glutamine in Neuronal Function and the Promise of N-isopropyl-L-glutamine

Glutamine, the most abundant free amino acid in the body, plays a central role in numerous metabolic processes within the central nervous system (CNS).[1][2][3] It is a key component of the glutamate-glutamine cycle, a metabolic partnership between neurons and astrocytes that is essential for replenishing the brain's primary excitatory neurotransmitter, glutamate, and its main inhibitory neurotransmitter, GABA.[3][4] This cycle is fundamental for maintaining normal synaptic transmission and preventing excitotoxicity.[3][4] Furthermore, glutamine is a precursor for the synthesis of the major antioxidant glutathione, highlighting its importance in protecting neurons from oxidative stress.[5][6]

Despite its importance, the direct application of L-glutamine in research and potential therapeutic settings is hampered by its inherent instability in aqueous solutions, where it can degrade into pyroglutamic acid and ammonia.[7][8][9] This degradation not only reduces the effective concentration of glutamine but the accumulation of ammonia can also be toxic to cells.[8] this compound, a derivative of L-glutamine, is emerging as a valuable tool in neuroscience research due to its enhanced stability and solubility.[10] This increased stability makes it an ideal substitute for L-glutamine in cell culture media and for in vivo studies, ensuring a more consistent and reliable supply of this critical amino acid to neural cells.[10] This guide provides detailed application notes and protocols for the use of this compound in neuroscience research, offering insights into its mechanism of action and practical guidance for its experimental application.

Mechanism of Action: A More Stable Precursor for the Glutamate-Glutamine Cycle

The primary proposed mechanism of action for this compound in the CNS is its role as a stable precursor to glutamate. It is hypothesized to be transported into neurons and astrocytes where the N-isopropyl group is cleaved by intracellular enzymes, such as glutaminase, to release L-glutamine.[11][12] This L-glutamine then enters the established metabolic pathways.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a cornerstone of synaptic function.[3][4] Glutamate released from presynaptic neurons into the synaptic cleft is taken up by surrounding astrocytes.[3][4] Within the astrocytes, the enzyme glutamine synthetase converts glutamate to glutamine.[3][4] Glutamine is then transported out of the astrocytes and taken up by neurons.[3][4] Inside the neuron, the enzyme glutaminase converts glutamine back into glutamate, which is then packaged into synaptic vesicles for subsequent release.[3][4][11]

Figure 1. The Glutamate-Glutamine Cycle featuring this compound.

Key Experimental Parameters and Applications

This compound can be utilized in a variety of in vitro and in vivo neuroscience research applications. Its enhanced stability makes it particularly advantageous for long-term cell culture experiments and for in vivo studies requiring consistent delivery of a glutamine source.

| Parameter | In Vitro (Primary Neuronal Culture) | In Vivo (Rodent Models) | Rationale & Key Considerations |

| Working Concentration/Dosage | 1 - 5 mM | 100 - 500 mg/kg | Based on effective concentrations of L-glutamine.[5] Optimal concentration should be determined empirically for each cell type and experimental condition. For in vivo studies, dose will depend on the route of administration and desired therapeutic effect.[6] |

| Solvent/Vehicle | Cell culture medium | Sterile saline or artificial cerebrospinal fluid (aCSF) | This compound is soluble in aqueous solutions.[10] For in vivo use, ensure the vehicle is sterile and physiologically compatible. |

| Route of Administration | N/A | Intraperitoneal (i.p.), Intravenous (i.v.), or direct brain infusion | The choice of administration route will influence the bioavailability and central nervous system penetration of the compound. Direct infusion via microdialysis allows for targeted delivery to specific brain regions. |

| Incubation/Treatment Time | 24 - 72 hours for neuroprotection assays | Dependent on the experimental paradigm (e.g., pre-treatment before an insult, chronic daily dosing) | Time course experiments are recommended to determine the optimal duration of treatment. |

| Readouts/Endpoints | Cell viability (MTT, LDH assays), neuronal morphology, synaptic protein expression, neurotransmitter release, oxidative stress markers. | Behavioral tests, in vivo microdialysis for neurotransmitter levels, post-mortem tissue analysis (e.g., histology, protein expression). | The choice of readouts should be aligned with the specific research question, such as assessing neuroprotection, effects on synaptic plasticity, or changes in neurotransmitter homeostasis. |

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to optimize these protocols for your specific experimental system.

In Vitro Protocol: Neuroprotection Assay in Primary Cortical Neurons

This protocol assesses the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.

1. Primary Cortical Neuron Culture:

-

Isolate cortical neurons from E18 rat or mouse embryos and plate on poly-D-lysine coated plates or coverslips.

-

Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX (or this compound), and penicillin/streptomycin.

2. Treatment with this compound:

-

After 7-10 days in vitro (DIV), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 mM).

-

As a control, include a vehicle-treated group (medium without this compound).

-

Incubate the neurons for 24 hours.

3. Induction of Excitotoxicity:

-

Prepare a high concentration of glutamate solution (e.g., 100 µM) in aCSF.

-

Gently wash the neurons twice with warm aCSF.

-

Add the glutamate solution to the neurons and incubate for 15-30 minutes at 37°C.

4. Assessment of Neuronal Viability:

-

After glutamate exposure, wash the neurons three times with warm aCSF.

-

Replace with fresh culture medium (containing the respective concentrations of this compound or vehicle).

-

Incubate for another 24 hours.

-

Assess cell viability using standard assays such as the MTT assay (for metabolic activity) or LDH assay (for membrane integrity).

5. Data Analysis:

-

Express cell viability as a percentage of the control group (no glutamate treatment).

-

Compare the viability of neurons treated with this compound to the vehicle-treated group to determine its neuroprotective effect.

Figure 2. Workflow for in vitro neuroprotection assay.

In Vivo Protocol: Assessing the Effect of this compound on Extracellular Glutamate Levels using Microdialysis

This protocol outlines a method to measure the impact of systemic administration of this compound on extracellular glutamate concentrations in a specific brain region of a freely moving rodent.

1. Surgical Implantation of Microdialysis Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for at least one week.

2. Microdialysis Probe Insertion and Baseline Collection:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate levels.

3. Administration of this compound:

-

Prepare a sterile solution of this compound in saline.

-

Administer the solution to the animal via intraperitoneal (i.p.) injection at the desired dose (e.g., 250 mg/kg).

-

Administer a vehicle (saline) injection to a control group of animals.

4. Post-Injection Sample Collection:

-

Continue to collect dialysate samples at the same regular intervals for at least 2-3 hours post-injection.

5. Analysis of Glutamate Concentration:

-

Analyze the glutamate concentration in the collected dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

6. Data Analysis:

-

Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

-

Compare the time course of changes in extracellular glutamate levels between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This compound represents a valuable research tool for neuroscientists studying the multifaceted roles of glutamine in the brain. Its enhanced stability compared to L-glutamine offers significant advantages for a wide range of experimental applications, from long-term cell culture to in vivo pharmacological studies. The protocols and guidelines presented here provide a framework for researchers to begin exploring the potential of this compound.

Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic properties of this compound with L-glutamine. Studies investigating its transport across the blood-brain barrier, its affinity for various amino acid transporters, and its precise rate of conversion to glutamine within different neural cell types will be crucial for a more complete understanding of its mechanism of action. Such studies will undoubtedly pave the way for a more refined application of this compound in the investigation of neurological disorders where glutamatergic dysfunction and oxidative stress are implicated.

References

-

Chen J, Herrup K. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress. PLoS One. 2012;7(3):e33177. [Link]

-

Wang L, et al. L-glutamine protects mouse brain from ischemic injury via up-regulating heat shock protein 70. CNS Neurosci Ther. 2019 Sep;25(9):1030-1041. [Link]

-

PubMed. L-glutamine protects mouse brain from ischemic injury via up-regulating heat shock protein 70. [Link]

-

PubChem. L-Glutamine. [Link]

-

Albrecht J, et al. Roles of glutamine in neurotransmission. J Neurosci Res. 2011 Nov;89(11):1829-35. [Link]

-

Mok E, et al. l-Glutamine administration reduces oxidized glutathione and MAP kinase signaling in dystrophic muscle of mdx mice. Pediatr Res. 2008 Apr;63(4):395-9. [Link]

-

Pochini L, et al. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Front Chem. 2014;2:61. [Link]

-

Tani H, et al. Excitatory synaptic transmission persists independently of the glutamate-glutamine cycle. J Neurosci. 2007 Aug 22;27(34):9171-80. [Link]

-

Jagušić M, et al. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology. 2016 Aug;68(4):1171-83. [Link]

-

Li T, et al. Dietary glutamine supplementation suppresses epigenetically-activated oncogenic pathways to inhibit melanoma tumour growth. Nat Commun. 2019 Jul 3;10(1):2934. [Link]

-

Koito Y, et al. Purification and characterization of a glutaminase enzyme accounting for the majority of glutaminase activity in Aspergillus sojae under solid-state culture. Appl Microbiol Biotechnol. 2013 May;97(10):4437-45. [Link]

-

Palos TP, et al. High affinity glutamate transport in rat cortical neurons in culture. J Neurochem. 1996 May;66(5):1917-24. [Link]

-

Albrecht J, Sonnewald U. Glutamine in the central nervous system: function and dysfunction. Front Biosci. 2007 Jan 1;12:334-40. [Link]

-

She P, et al. Glutamine contributes to maintenance of mouse embryonic stem cell self-renewal through PKC-dependent downregulation of HDAC1 and DNMT1/3a. Stem Cell Reports. 2015 Feb 10;4(2):235-47. [Link]

-

Fricke MN, Jones-Davis DM, Mathews GC. Glutamine uptake by System A transporters maintains neurotransmitter GABA synthesis and inhibitory synaptic transmission. J Neurochem. 2007 Sep;102(6):1895-904. [Link]

-

Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells. [Link]

-

Tani H, Dulla CG, Huguenard JR. Excitatory synaptic transmission persists independently of the glutamate-glutamine cycle. J Neurosci. 2007 Aug 22;27(34):9171-80. [Link]

-

Gegelashvili G, Schousboe A. High affinity glutamate transporters: regulation of expression and activity. Mol Pharmacol. 1997 Jul;52(1):6-15. [Link]

-

Khan K, Elia M. Factors affecting the stability of L-glutamine in solution. Clin Nutr. 1991 Aug;10(4):186-92. [Link]

-

Banjarnahor S, et al. Glutamine Supplementation Attenuates Ethanol-Induced Disruption of Apical Junctional Complexes in Colonic Epithelium and Ameliorates Gut Barrier Dysfunction and Fatty Liver in Mice. J Nutr. 2016 May;146(5):994-1003. [Link]

-

Nicklas WJ, et al. High-affinity transport of L-glutamine by a plasma membrane preparation from rat brain. Biochem J. 1987 Apr 1;243(1):149-54. [Link]

-

Lee, H. J., et al. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells. Korean Journal of Poultry Science, 48(3), 169-178. [Link]

-

Ollenschläger G, et al. Glutamine stability in biological tissues evaluated by fluorometric analysis. Anal Biochem. 1989 Nov 1;182(2):290-3. [Link]

-

European Patent Office. Process for the production of glutamine derivatives. [Link]

- Google Patents. Process of producing l-glutamine.

-

El-Sayed AS, et al. Unravelling the outcome of L-glutaminase produced by Streptomyces sp. strain 5 M as an anti-neoplasm activity. Microb Cell Fact. 2024 Jan 4;23(1):5. [Link]

- Google Patents. Methods and compositions for providing glutamine.

-

Kanai Y, et al. [High-affinity glutamate transporters]. Nippon Yakurigaku Zasshi. 1995 Sep;106(3):137-44. [Link]

-

European Patent Office. Method of purifying L-glutamine. [Link]

-

El-Ghonemy DH, et al. Biochemical and biological evaluation of L-glutaminase from Aspergillus tamarii AUMC 10198 via solid-state fermentation. J Genet Eng Biotechnol. 2024 Aug 4;22(1):103. [Link]

-

Elshafei AM, et al. Purification, kinetic properties and antitumor activity of L-glutaminase from Penicillium brevicompactum NRC 829. J Appl Microbiol. 2014 Oct;117(4):1039-48. [Link]

- Google Patents. Process for producing l-glutamine.

-

Rae C, et al. Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. J Neurochem. 2017 May;141(4):541-555. [Link]

-

Shorer E. Brain N-acetyl-Aspartyl-Glutamate (NAAG) is Positively Associated with Cognitive Function. 2023. [Link]

-

O'Neill J, et al. N-Acetyl and Glutamatergic Neurometabolites in Perisylvian Brain Regions of Methamphetamine Users. Int J Neuropsychopharmacol. 2019 Jan 1;22(1):12-21. [Link]

-

Liu C, et al. L-Glutamine Supplementation Improves the In Vitro Qualitative Parameters of Cryopreserved Qinchuan Bull Sperm. Animals (Basel). 2022 Oct 21;12(20):2859. [Link]

-

ResearchGate. Comparison of chemical structures of l-theanine, l-GLN, l-GLU and GABA. [Link]

Sources

- 1. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L‐glutamine protects mouse brain from ischemic injury via up‐regulating heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Glutamine administration reduces oxidized glutathione and MAP kinase signaling in dystrophic muscle of mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]

- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Purification and characterization of a glutaminase enzyme accounting for the majority of glutaminase activity in Aspergillus sojae under solid-state culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Implementing N-isopropyl-L-glutamine in Serum-Free Media

Executive Summary & Scientific Rationale

In serum-free media (SFM) and chemically defined media (CDM) applications, the instability of L-Glutamine is a critical process variable. Spontaneous degradation of L-Glutamine releases ammonia and pyrrolidone carboxylic acid (PCA). While serum-containing media provides a protein buffer against these byproducts, SFM systems—particularly those used for sensitive stem cell or CHO production lines—are highly susceptible to ammonia-induced cytotoxicity, glycosylation defects, and growth arrest.

N-isopropyl-L-glutamine (NIP-L-Gln) represents a distinct class of stable glutamine derivatives. Unlike dipeptides (e.g., L-Alanyl-L-Glutamine) which rely on extracellular peptidases for cleavage, NIP-L-Gln utilizes alkylation of the amide nitrogen to sterically hinder the nucleophilic attack that drives spontaneous cyclization. This guide details the protocol for transitioning from standard L-Glutamine to NIP-L-Gln to extend media half-life and reduce toxic byproduct accumulation.

Mechanistic Insight: Stability & Metabolism[1]

To understand the utility of NIP-L-Gln, one must visualize the degradation pathway it disrupts. Standard L-Glutamine undergoes a first-order degradation reaction dependent on pH and temperature. NIP-L-Gln introduces an isopropyl group at the

Figure 1: Comparative Stability Pathways

Caption: Figure 1 illustrates the prevention of toxic ammonia accumulation. The N-isopropyl group prevents the spontaneous cyclization that plagues standard L-Glutamine in liquid media.

Experimental Protocol: Transition and Optimization

Objective: Replace L-Glutamine with NIP-L-Gln in Serum-Free Media (e.g., CHO-S-SFM, mTeSR, or Neurobasal) without compromising growth kinetics.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Basal Medium: Glutamine-free Serum-Free Medium (specific to cell type).

-

Supplement: this compound (Powder, CAS: 4311-12-0).[1]

-

Solvent: Cell culture grade water (Endotoxin-free).

-

Filtration: 0.22 µm PVDF or PES syringe filter.

Protocol A: Preparation of 200 mM Stock Solution

Note: NIP-L-Gln has a molecular weight of ~188.23 g/mol .

-

Weighing: Weigh 3.76 g of this compound powder.

-

Dissolution: Add to 80 mL of cell culture grade water.

-